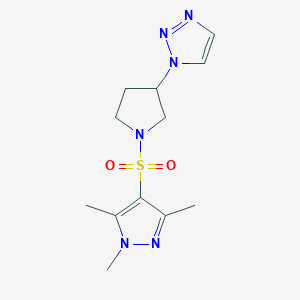

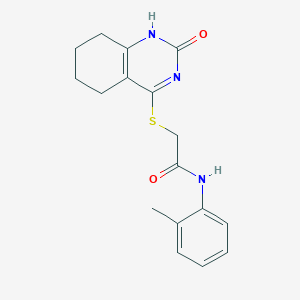

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" is a derivative of quinazolinone, a fused heterocyclic compound that has garnered interest due to its potential pharmacological activities. The structure of this compound suggests that it may have biological relevance, particularly in the context of cancer research where similar compounds have been studied for their inhibitory effects on enzymes like methionine synthase (MetS) .

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a series of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Another study reported the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one through a four-step process starting from anthranilic acid and aryl isothiocyanates . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The derivatives often have various substituents that can influence their binding affinity and biological activity. In the context of the compound , the thioacetamide group and the o-tolyl moiety are likely to impact its molecular interactions and properties .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in a variety of chemical reactions, primarily due to the reactive sites on the quinazolinone ring and the substituents attached to it. The thioacetamide group, for example, could be involved in nucleophilic substitution reactions, while the aromatic ring could undergo electrophilic substitution. The specific chemical reactions of "this compound" would depend on the reactivity of its functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceutical agents. The presence of the thioacetamide group could affect the compound's solubility in polar solvents, while the aromatic moiety could contribute to its overall stability. The exact properties of the compound would need to be determined experimentally .

Scientific Research Applications

Synthesis and Pharmacological Applications

Design and Synthesis :Quinazolinone derivatives have been synthesized for their potential analgesic and anti-inflammatory activities. A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, showing significant analgesic and anti-inflammatory activities compared to standard drugs like diclofenac sodium, with minimal ulcerogenic potential. This illustrates the compound's role in drug discovery for pain and inflammation management (Alagarsamy et al., 2015).

Antitumor Activity :Research on quinazolinone analogs has also demonstrated promising antitumor activity. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, revealing broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential application of quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking and Spectroscopy

Molecular Docking Studies :Compounds similar to "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" have been subjected to molecular docking studies to predict their binding affinity towards various biological targets. Such studies are essential for understanding the compound's mechanism of action at the molecular level, aiding in the rational design of more effective drugs (El-Azab et al., 2016).

Vibrational Spectroscopy :The vibrational spectroscopy studies, including FT-IR and FT-Raman, combined with DFT calculations, provide deep insights into the molecular structure, electrostatic potential, and nonlinear optical properties of quinazolinone derivatives. This information is crucial for optimizing the physicochemical properties of the compounds for better therapeutic efficacy (A. El-Azab et al., 2016).

properties

IUPAC Name |

N-(2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11-6-2-4-8-13(11)18-15(21)10-23-16-12-7-3-5-9-14(12)19-17(22)20-16/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKAWRLNVYEVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)